

Application Notes and Protocols for Carcinogenicity Studies of N-nitroso-furosemide

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Compound of Interest

Compound Name: *N-nitroso-furosemide*

Cat. No.: *B13425972*

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Introduction

N-nitroso compounds are a class of potent mutagens and carcinogens.[1][2] The formation of **N-nitroso-furosemide**, a nitrosamine drug substance related impurity (NDSRI), is a concern in pharmaceutical products containing the secondary amine drug, furosemide.[3][4] Due to their carcinogenic potential, the presence of N-nitroso compounds in pharmaceuticals is strictly monitored.[3][4] While specific long-term carcinogenicity data for **N-nitroso-furosemide** is not publicly available, the general carcinogenic properties of N-nitroso compounds necessitate a framework for its evaluation. These application notes provide a comprehensive overview of the considerations and generalized protocols for conducting carcinogenicity studies on **N-nitroso-furosemide**, based on established methodologies for other N-nitroso compounds.

Data Presentation: Comparative Carcinogenicity of N-nitroso Compounds

To contextualize the potential carcinogenic potency of **N-nitroso-furosemide**, it is useful to compare it with other well-studied N-nitroso compounds. The following table summarizes the TD50 values (the daily dose rate in mg/kg body weight/day required to induce tumors in half of the test animals that would have remained tumor-free at a zero dose) for several common N-nitroso compounds in rats and mice. Lower TD50 values indicate higher carcinogenic potency.

N-nitroso Compound	Species	Sex	Route of Administration	Target Organ(s)	TD50 (mg/kg/day)
N-Nitrosodimethylamine (NDMA)	Rat	Male	Oral	Liver	0.096
Mouse	Male	Oral	Liver, Lung	0.23	
N-Nitrosodiethylamine (NDEA)	Rat	Female	Oral	Liver, Esophagus	0.033
Mouse	Male	Oral	Liver, Forestomach	0.11	
N-Nitrosodimethylbutylamine	Rat	Male	Oral	Bladder	0.44
Mouse	Female	Oral	Liver	1.1	
N-Nitroso-N-methylurea (NMU)	Rat	Female	Intravenous	Mammary Gland	0.73
Mouse	Male	Intraperitoneal	Thymus (Lymphoma)	1.8	

Data compiled from publicly available carcinogenicity databases.

Experimental Protocols

The following are generalized protocols for in vivo carcinogenicity bioassays of a hypothetical N-nitroso compound, which can be adapted for **N-nitroso-furosemide**. These protocols are based on established methods for other N-nitroso compounds like N-Nitrosodiethylamine (NDEA) and N-methyl-N-nitrosourea (MNU).^{[5][6][7]}

Protocol 1: Long-Term Carcinogenicity Study in Rats

Objective: To evaluate the carcinogenic potential of **N-nitroso-furosemide** following chronic oral administration in Fischer 344 rats.

Materials:

- **N-nitroso-furosemide** (purity >98%)
- Vehicle (e.g., drinking water, corn oil)
- Fischer 344 rats (50 males and 50 females per group), 6-8 weeks old
- Standard laboratory animal diet
- Animal housing facilities meeting IACUC guidelines
- Necropsy and histology equipment

Procedure:

- Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the start of the study.
- Group Assignment: Randomly assign animals to four groups:
 - Group 1: Control (vehicle only)
 - Group 2: Low dose
 - Group 3: Mid dose
 - Group 4: High dose
- Dose Preparation and Administration:
 - Prepare fresh dosing solutions weekly.

- Administer **N-nitroso-furosemide** via the drinking water or by gavage daily for up to 2 years. Dose levels should be determined based on preliminary toxicity studies.
- Clinical Observations:
 - Observe animals twice daily for clinical signs of toxicity.
 - Record body weight and food/water consumption weekly for the first 13 weeks and monthly thereafter.
- Hematology and Clinical Chemistry:
 - Collect blood samples from a subset of animals at 6, 12, 18, and 24 months for analysis.
- Necropsy and Histopathology:
 - Perform a full necropsy on all animals at the end of the study or when found moribund.
 - Collect and preserve all major organs and any gross lesions.
 - Perform histopathological examination of all tissues from the control and high-dose groups. Tissues from the low- and mid-dose groups showing treatment-related effects should also be examined.
- Data Analysis:
 - Analyze tumor incidence using appropriate statistical methods (e.g., Fisher's exact test).
 - Analyze survival data using Kaplan-Meier analysis.
 - Analyze continuous data (body weight, hematology) using ANOVA or other appropriate methods.

Protocol 2: Short-Term Carcinogenicity Study in p53 Haploinsufficient Mice

Objective: To rapidly assess the carcinogenic potential of **N-nitroso-furosemide** in a genetically modified mouse model.

Materials:

- **N-nitroso-furosemide** (purity >98%)
- Vehicle (e.g., saline, corn oil)
- FVB/N-Trp53+/- mice (25 males and 25 females per group), 6-8 weeks old[5]
- Standard laboratory animal diet
- Animal housing facilities meeting IACUC guidelines
- Necropsy and histology equipment

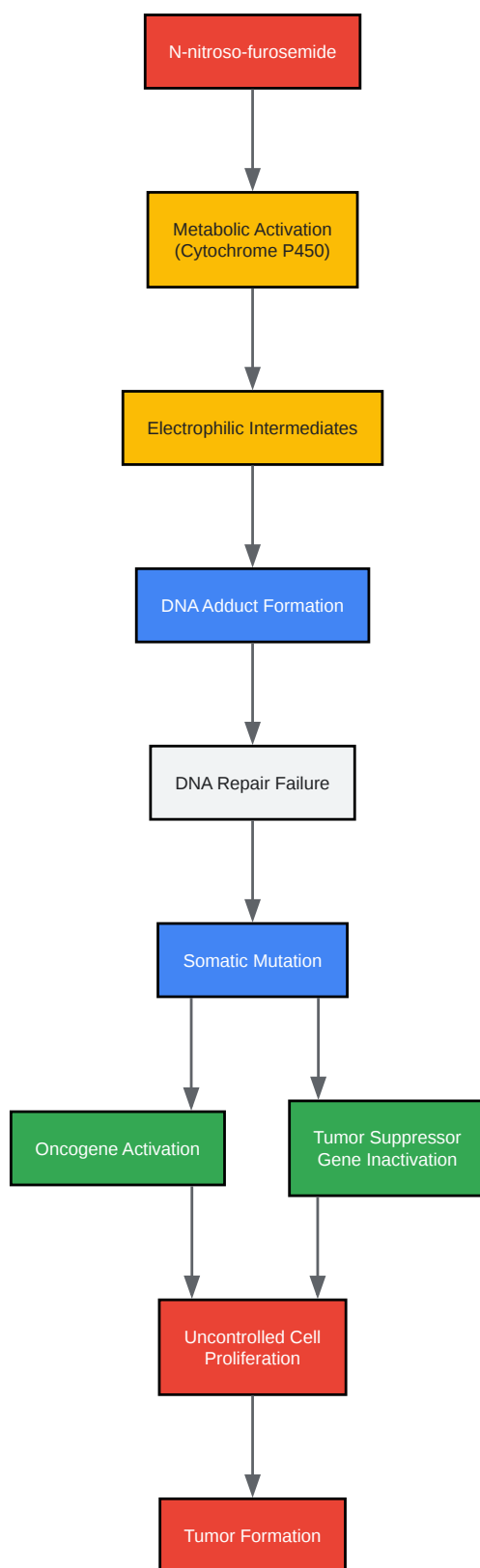
Procedure:

- Acclimatization: Acclimate animals for at least one week.
- Group Assignment: Randomly assign animals to four groups:
 - Group 1: Control (vehicle only)
 - Group 2: Low dose
 - Group 3: Mid dose
 - Group 4: High dose
- Dose Preparation and Administration:
 - Administer **N-nitroso-furosemide** via intraperitoneal injection once weekly for 26 weeks.
[5]
- Clinical Observations:
 - Monitor animals daily for clinical signs of toxicity and tumor development.
 - Record body weight weekly.

- Necropsy and Histopathology:
 - Euthanize all animals at 26 weeks.
 - Perform a complete necropsy and collect all major organs and any observed tumors.
 - Conduct a thorough histopathological examination of all collected tissues.
- Data Analysis:
 - Compare tumor incidence and multiplicity between the treated and control groups using appropriate statistical tests.

Mandatory Visualizations

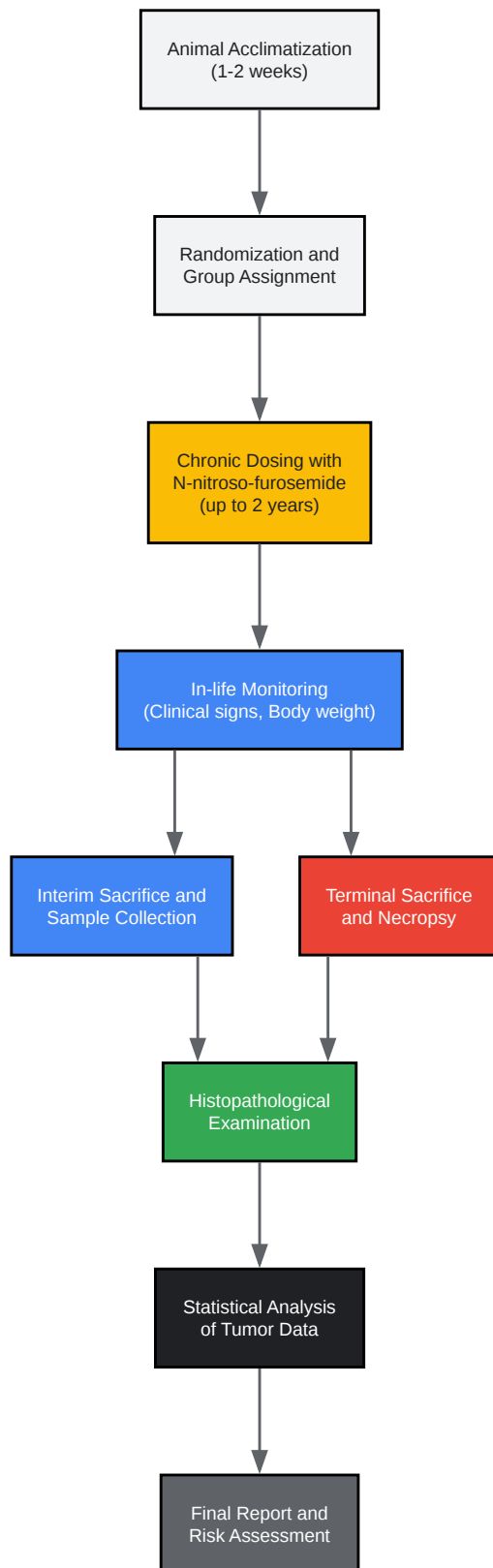
Signaling Pathway



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Caption: Proposed metabolic activation and carcinogenic pathway of **N-nitroso-furosemide**.

Experimental Workflow



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Caption: Generalized workflow for a long-term carcinogenicity bioassay.

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